N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
N~1~-(4-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a quinolyl group, and a thiadiazole ring
Properties
Molecular Formula |
C19H13N5O3S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13N5O3S2/c25-17(20-13-6-8-14(9-7-13)24(26)27)11-28-19-23-22-18(29-19)16-10-5-12-3-1-2-4-15(12)21-16/h1-10H,11H2,(H,20,25) |
InChI Key |
FWDZQWZEPWFTNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Attachment of the Quinolyl Group: This step might involve nucleophilic substitution reactions where the quinolyl group is introduced.
Introduction of the Nitrophenyl Group: This can be done through nitration reactions using reagents like nitric acid.
Final Assembly: The final step would involve coupling the intermediate products to form the desired compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-NITROPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N~1~-(4-NITROPHENYL)-2-{[5-(2-ISOQUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The presence of the quinolyl group in N1-(4-NITROPHENYL)-2-{[5-(2-QUINOLYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE may confer unique biological activities and chemical properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
